molecular formula C12H18N2 B13812672 (3S,4R)-3-Methyl-4-N-phenylamino-piperidine

(3S,4R)-3-Methyl-4-N-phenylamino-piperidine

Cat. No.: B13812672
M. Wt: 190.28 g/mol
InChI Key: HQAXZGSXHOKGLA-CMPLNLGQSA-N
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Description

(3S,4R)-3-Methyl-4-N-phenylamino-piperidine is a chiral compound with significant importance in various fields of scientific research. This compound features a piperidine ring substituted with a methyl group at the 3rd position and a phenylamino group at the 4th position. The stereochemistry of the compound is specified by the (3S,4R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-3-Methyl-4-N-phenylamino-piperidine can be achieved through several synthetic routes. One common method involves the enantioselective reduction of a suitable precursor, such as a ketone or an imine, followed by the introduction of the phenylamino group. The reaction conditions typically include the use of chiral catalysts or reagents to ensure the desired stereochemistry is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-3-Methyl-4-N-phenylamino-piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.

    Substitution: The phenylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(3S,4R)-3-Methyl-4-N-phenylamino-piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of fine chemicals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3S,4R)-3-Methyl-4-N-phenylamino-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-3-Methyl-4-N-phenylamino-piperidine: The enantiomer of the compound with opposite stereochemistry.

    (3S,4R)-3-Methoxy-4-methylaminopyrrolidine: A structurally similar compound with a methoxy group instead of a phenylamino group.

    (3S,4R)-3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide: Another related compound with different substituents.

Uniqueness

(3S,4R)-3-Methyl-4-N-phenylamino-piperidine is unique due to its specific stereochemistry and the presence of both a methyl and a phenylamino group on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

(3S,4R)-3-methyl-N-phenylpiperidin-4-amine

InChI

InChI=1S/C12H18N2/c1-10-9-13-8-7-12(10)14-11-5-3-2-4-6-11/h2-6,10,12-14H,7-9H2,1H3/t10-,12+/m0/s1

InChI Key

HQAXZGSXHOKGLA-CMPLNLGQSA-N

Isomeric SMILES

C[C@H]1CNCC[C@H]1NC2=CC=CC=C2

Canonical SMILES

CC1CNCCC1NC2=CC=CC=C2

Origin of Product

United States

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